molecular formula C11H11NO B3377125 2-(Quinolin-7-YL)ethanol CAS No. 1260762-36-4

2-(Quinolin-7-YL)ethanol

Cat. No.: B3377125
CAS No.: 1260762-36-4
M. Wt: 173.21
InChI Key: QSQLGWHAPKFCOG-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)ethanol is an organic compound that features a quinoline ring attached to an ethanol group. Quinoline is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The presence of the ethanol group at the 7th position of the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-7-YL)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and an appropriate ethanol derivative.

    Grignard Reaction: One common method involves the Grignard reaction, where quinoline is reacted with an ethyl magnesium bromide reagent to form the intermediate quinoline-7-yl magnesium bromide.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Reaction Conditions

    Solvent: Anhydrous ether or tetrahydrofuran (THF) is often used as the solvent.

    Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the reactivity of the Grignard reagent.

    Catalysts: No specific catalysts are required for the Grignard reaction, but careful control of moisture is essential to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-7-YL)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Quinoline-7-carboxylic acid or quinoline-7-aldehyde.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Quinolin-7-YL)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and antiviral agents.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(Quinolin-7-YL)ethanol in biological systems involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the ethanol group.

    2-(Quinolin-2-YL)ethanol: A positional isomer with the ethanol group at the 2nd position.

    Quinoline-7-carboxylic acid: An oxidized derivative with a carboxylic acid group at the 7th position.

Uniqueness

2-(Quinolin-7-YL)ethanol is unique due to the specific positioning of the ethanol group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its isomers and derivatives.

Properties

IUPAC Name

2-quinolin-7-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6,8,13H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQLGWHAPKFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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